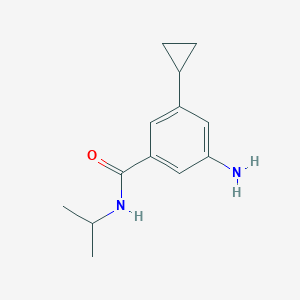
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 4,5-dichloropyrimidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,5-Dichlor-2-(2-Methoxyphenyl)pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome in der Verbindung können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki-Miyaura-Kupplung, um Kohlenstoff-Kohlenstoff-Bindungen mit anderen aromatischen Verbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können unter Rückflussbedingungen verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden üblicherweise in Suzuki-Miyaura-Kupplungsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise eine nucleophile Substitution verschiedene substituierte Pyrimidine ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
4,5-Dichlor-2-(2-Methoxyphenyl)pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es wird als Baustein bei der Synthese von pharmazeutischen Verbindungen mit potenziellen entzündungshemmenden, antiviralen und krebshemmenden Aktivitäten verwendet.
Agrochemikalien: Die Verbindung wird auf ihr Potenzial zur Entwicklung von Herbiziden und Pestiziden untersucht.
Materialwissenschaften: Es kann bei der Synthese von organischen Halbleitern und anderen fortschrittlichen Materialien eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4,5-Dichlor-2-(2-Methoxyphenyl)pyrimidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In der pharmazeutischen Chemie kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen therapeutischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und den aus der Verbindung gebildeten Derivaten ab.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,6-Dichlor-5-(4-Methoxyphenyl)-2-Methylthieno[2,3-d]pyrimidin: Diese Verbindung hat eine ähnliche Struktur, enthält aber einen Thienoring, der unterschiedliche chemische und biologische Eigenschaften verleihen kann.
2,4-Dichlor-5-(4-Methoxyphenyl)pyrimidin: Diese Verbindung ist eng verwandt, unterscheidet sich aber in der Position der Chloratome.
Einzigartigkeit
4,5-Dichlor-2-(2-Methoxyphenyl)pyrimidin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann. Seine Methoxygruppe an der 2-Position und die Chloratome an den Positionen 4 und 5 verleihen ihm besondere chemische Eigenschaften, die in verschiedenen Anwendungen genutzt werden können.
Eigenschaften
Molekularformel |
C11H8Cl2N2O |
|---|---|
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
4,5-dichloro-2-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)11-14-6-8(12)10(13)15-11/h2-6H,1H3 |
InChI-Schlüssel |
DOGVLVBBVDQSIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)






![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)


![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)

